Evidence of Enhanced Metabolic Stability via Fluorination: A Class-Level Inference
While direct comparative data for this specific amine building block is not publicly available, a wealth of class-level evidence demonstrates that strategically introducing a fluorine atom on an alkyl chain adjacent to a nitrogen atom can significantly improve a compound's metabolic stability. This is a core principle in medicinal chemistry [1]. The 2-fluoro-1,1-dimethyl-ethylamine motif is explicitly cited as being 'particularly useful in the development of fluorinated analogs for drug discovery, where the introduction of fluorine can modulate metabolic stability and binding affinity' [2]. This inferred advantage positions it as a preferred building block over non-fluorinated analogs (e.g., tert-butylamine) when designing a lead compound intended for in vivo studies.
| Evidence Dimension | Inferred Metabolic Stability |
|---|---|
| Target Compound Data | Inferred to be greater than non-fluorinated analog |
| Comparator Or Baseline | Non-fluorinated analog (e.g., tert-butylamine) |
| Quantified Difference | Not quantified for this specific building block. |
| Conditions | Inferred from established medicinal chemistry principles for fluorinated motifs. |
Why This Matters
For procurement decisions in drug discovery programs, selecting a building block with a high probability of conferring metabolic stability can reduce downstream synthetic iterations and in vivo study failures.
- [1] Kuujia.com. Cas no 112433-51-9 (2-Fluoro-1,1-dimethylethylamine Hydrochloride). View Source
- [2] Kuujia.com. Cas no 112433-51-9 (2-Fluoro-1,1-dimethylethylamine Hydrochloride). View Source
